molecular formula C17H21N5O B3020829 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone CAS No. 2097894-80-7

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone

Cat. No. B3020829
CAS RN: 2097894-80-7
M. Wt: 311.389
InChI Key: WISWPHFBPXFLFD-UHFFFAOYSA-N
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Description

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . The triazole ring is attached to a cyclopropyl group, an azetidine ring, and a phenyl ring with a dimethylamino group .


Molecular Structure Analysis

The molecular structure of similar triazole derivatives has been studied . The triazole ring lies in the plane and is orthogonal to the cyclopropyl ring . There is considerable delocalization of π-electron density within the triazole ring .


Chemical Reactions Analysis

The chemical reactions involving similar triazole derivatives have been studied . These compounds were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar triazole derivatives have been studied . The IR absorption spectra of these compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 . The 1 H-NMR spectrum of these compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .

Scientific Research Applications

Drug Discovery

1,2,3-triazoles are used extensively in drug discovery due to their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-triazoles are used in organic synthesis due to their high chemical stability and aromatic character . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

1,2,3-triazoles have found broad applications in polymer chemistry . Their high chemical stability and aromatic character make them suitable for use in various polymerization processes .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,3-triazoles are used due to their strong dipole moment and hydrogen bonding ability . They can form stable complexes with various other molecules, enabling the creation of complex supramolecular structures .

Bioconjugation

1,2,3-triazoles are used in bioconjugation, a process where two biomolecules are permanently joined together . Their high chemical stability and ability to form stable complexes make them ideal for this purpose .

Chemical Biology

In chemical biology, 1,2,3-triazoles are used for various purposes, including the study of biological systems and the development of new therapeutic agents . Their high chemical stability and ability to form stable complexes with various other molecules make them useful in this field .

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging, a technique used to visualize biological structures . Their strong dipole moment and ability to form stable complexes with various other molecules make them ideal for this purpose .

Materials Science

In materials science, 1,2,3-triazoles are used due to their high chemical stability, aromatic character, and strong dipole moment . They can form stable complexes with various other molecules, enabling the creation of complex materials with unique properties .

Mechanism of Action

Target of Action

Compounds containing a 1,2,3-triazole ring, such as this one, are known to exhibit a broad range of biological activities . They can interact with various biological targets, including enzymes and receptors, influencing numerous biochemical processes.

Mode of Action

The presence of the 1,2,3-triazole ring and the dimethylamino phenyl group suggests that it might interact with its targets through hydrogen bonding and π-π stacking . These interactions can lead to conformational changes in the target molecules, altering their function.

Biochemical Pathways

Compounds with similar structures have been reported to influence various biochemical pathways, including those involved in inflammation, cancer, and microbial infections .

Pharmacokinetics

Compounds with similar structures are generally well absorbed and distributed throughout the body due to their lipophilic nature . They are typically metabolized in the liver and excreted via the kidneys .

Result of Action

Based on the known activities of similar compounds, it might induce changes at the molecular level that lead to altered cellular functions . These changes could potentially result in therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its solubility, stability, and interactions with its targets . .

Safety and Hazards

The safety of similar triazole derivatives has been evaluated . These compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions for research on similar triazole derivatives could include further exploration of their biological activities and potential applications in medicine . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-[3-(dimethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-20(2)14-5-3-4-13(8-14)17(23)21-9-15(10-21)22-11-16(18-19-22)12-6-7-12/h3-5,8,11-12,15H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISWPHFBPXFLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone

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